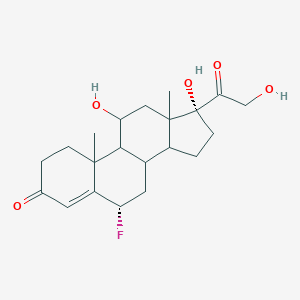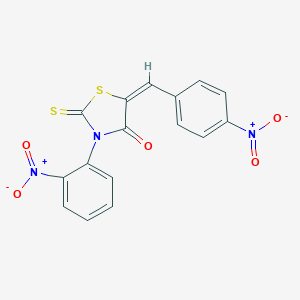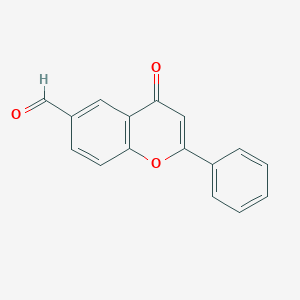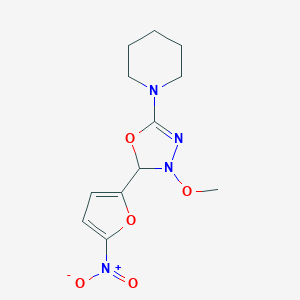
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione, also known as fluocinolone acetonide, is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. In
Wissenschaftliche Forschungsanwendungen
Fluocinolone acetonide has been extensively studied for its anti-inflammatory and immunosuppressive effects in various medical conditions such as dermatitis, psoriasis, and uveitis. It has also been investigated for its potential use in the treatment of macular edema and diabetic retinopathy.
Wirkmechanismus
Fluocinolone acetonide exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in cells and modulating the expression of various genes involved in inflammation and immune response. It also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration of immune cells to the site of inflammation.
Biochemical and Physiological Effects:
Fluocinolone acetonide has been shown to decrease the production of inflammatory mediators such as prostaglandins, leukotrienes, and histamine, and reduce the infiltration of immune cells into inflamed tissues. It also suppresses the activity of T cells and B cells, and inhibits the production of antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
Fluocinolone acetonide is a potent and selective corticosteroid that has been widely used in laboratory experiments to study the mechanisms of inflammation and immune response. Its advantages include its high potency, selectivity, and specificity for glucocorticoid receptors. However, its limitations include its potential to cause side effects such as skin atrophy, acne, and hyperglycemia, which need to be carefully monitored in laboratory experiments.
Zukünftige Richtungen
Future research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could focus on its potential use in the treatment of other inflammatory and immune-related diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It could also investigate the development of new formulations or delivery methods to enhance its efficacy and reduce its side effects. Additionally, further studies could explore the mechanisms of action of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide in different cell types and tissues, and its interactions with other drugs or molecules.
In conclusion, (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide is a synthetic corticosteroid that has been widely used in the medical field for its anti-inflammatory and immunosuppressive properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for research have been discussed in this paper. Further research on (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide could lead to new insights into its therapeutic potential and contribute to the development of new treatments for inflammatory and immune-related diseases.
Synthesemethoden
The synthesis of (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide involves the reaction of 6alpha-fluoro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and crystallized to obtain pure (6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione acetonide.
Eigenschaften
Produktname |
(6alpha)-6-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione |
|---|---|
Molekularformel |
C21H29FO5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(6S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12?,13?,15-,16?,18?,19?,20?,21-/m0/s1 |
InChI-Schlüssel |
MEZCUMCMVYZPAH-PYRKPDMCSA-N |
Isomerische SMILES |
CC12CCC(=O)C=C1[C@H](CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Kanonische SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)

![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)


![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)





![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)

![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)